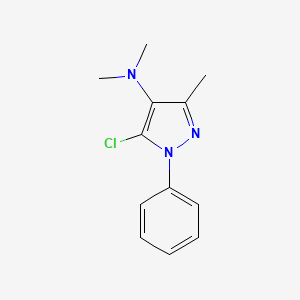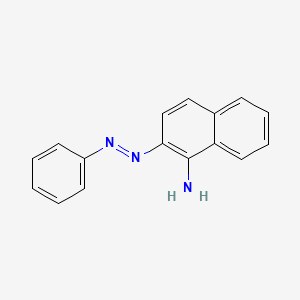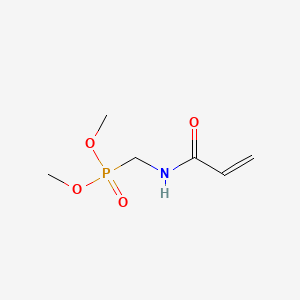
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is an organophosphorus compound with the molecular formula C6H12NO4P. It is known for its unique structure, which includes a phosphonate group, an amide group, and an allyl group. This compound is used in various scientific research applications due to its reactivity and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate amine and an allyl halide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can react with the allyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted allyl compounds .
Applications De Recherche Scientifique
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (((1-oxoallyl)amino)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The amide and allyl groups also contribute to its reactivity and ability to interact with various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the amide and allyl groups.
Dimethyl phosphite: Contains the phosphonate group but lacks the amide and allyl groups.
Acrylamidomethylphosphonic acid: Similar structure but with different functional groups
Uniqueness
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with both organic and inorganic molecules makes it valuable in multiple fields of research .
Propriétés
Numéro CAS |
24610-95-5 |
|---|---|
Formule moléculaire |
C6H12NO4P |
Poids moléculaire |
193.14 g/mol |
Nom IUPAC |
N-(dimethoxyphosphorylmethyl)prop-2-enamide |
InChI |
InChI=1S/C6H12NO4P/c1-4-6(8)7-5-12(9,10-2)11-3/h4H,1,5H2,2-3H3,(H,7,8) |
Clé InChI |
OLKYWAGUBPTLHH-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CNC(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


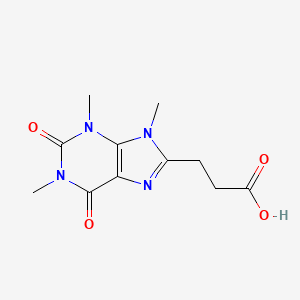
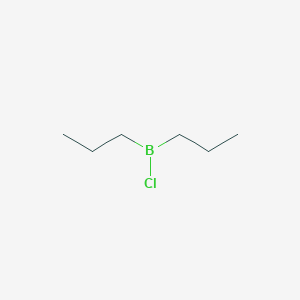
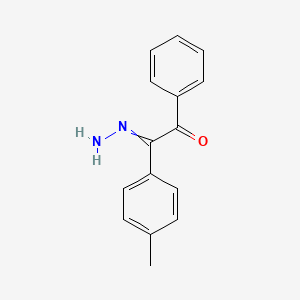
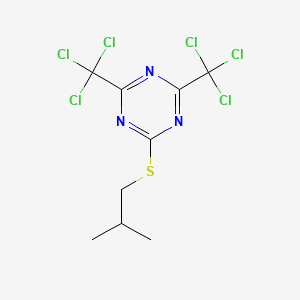
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

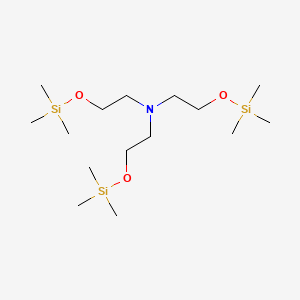
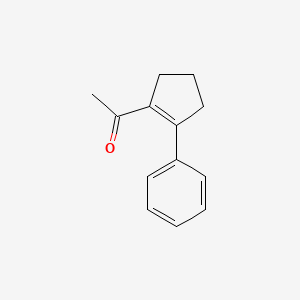
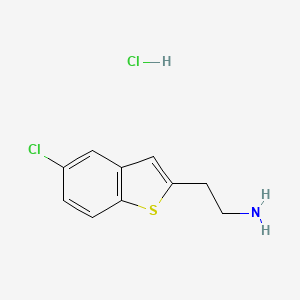
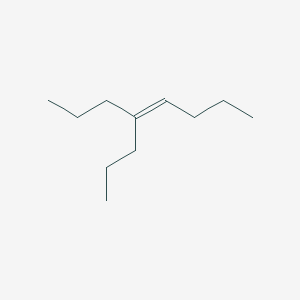
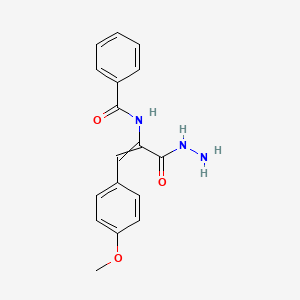
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
